molecular formula C11H17N B1582404 3,7-Dimethylnona-2,6-dienenitrile CAS No. 61792-11-8

3,7-Dimethylnona-2,6-dienenitrile

Cat. No.: B1582404
CAS No.: 61792-11-8
M. Wt: 163.26 g/mol
InChI Key: DHJVLXVXNFUSMU-HOLFWZHHSA-N
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Description

3,7-Dimethylnona-2,6-dienenitrile is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalysis and Chemical Synthesis

3,7-Dimethylnona-2,6-dienenitrile and its derivatives play a significant role in catalysis and chemical synthesis. For instance, a study demonstrated the synthesis of 2,6-Dimethylnaphthalene (2,6-DMN), an important chemical for producing polyethylenenaphthalate and polybutylene naphthalate, via methylation over metal-loaded beta zeolite catalysts. This method presented an alternative to the complex and costly traditional synthesis of 2,6-DMN (Güleç, Sher, & Karaduman, 2018).

Chemical Reactions and Properties

In a different context, the properties and reactions of derivatives of this compound have been explored. For example, the reaction of 1,1,3,3-tetrakis(dimethylamino)-1Λ5,3Λ5-diphosphete with acetonitrile yielded a product that contributed to the understanding of certain chemical properties and reaction mechanisms (Fluck, Neumüller, Heckmann, & Riffel, 1987).

Applications in Material Science

In the field of material science, large π-conjugated α-cyanostilbene derivatives have been synthesized using derivatives of this compound. These compounds were used as colorimetric sensors for detecting volatile acids and organic amine gases, showcasing the potential of these derivatives in developing new functional materials (Cao et al., 2020).

Natural Product Synthesis and Analysis

The derivatives of this compound have been identified in the synthesis and analysis of natural products. For instance, a chromene derivative related to this compound was isolated from the brown alga Homoeostrichus formosana, highlighting its presence in natural sources and potential biological activities (Fang et al., 2014).

Analytical Chemistry

In analytical chemistry, the structural analysis and synthesis of certain derivatives of this compound have contributed to understanding molecular structures and bonding characteristics. This includes studies involving X-ray crystallographic analysis and NMR studies, aiding in the elucidation of molecular behavior (George et al., 1998).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,7-Dimethylnona-2,6-dienenitrile can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-1,3-butadiene", "acetonitrile", "sodium hydride", "methyl iodide", "sodium cyanide" ], "Reaction": [ "Step 1: Deprotonation of 2-methyl-1,3-butadiene with sodium hydride in THF to form the corresponding anion.", "Step 2: Alkylation of the anion with methyl iodide to yield 3-methyl-1,3-pentadiene.", "Step 3: Addition of sodium cyanide to 3-methyl-1,3-pentadiene in DMF to form the corresponding nitrile.", "Step 4: Dehydrohalogenation of the nitrile with sodium hydride in DMF to produce 3,7-dimethyl-1,3,6-octatriene nitrile.", "Step 5: Isomerization of the nitrile using a palladium catalyst to yield 3,7-Dimethylnona-2,6-dienenitrile." ] }

CAS No.

61792-11-8

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(2Z,6E)-3,7-dimethylnona-2,6-dienenitrile

InChI

InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8-

InChI Key

DHJVLXVXNFUSMU-HOLFWZHHSA-N

Isomeric SMILES

CC/C(=C/CC/C(=C\C#N)/C)/C

SMILES

CCC(=CCCC(=CC#N)C)C

Canonical SMILES

CCC(=CCCC(=CC#N)C)C

61792-11-8

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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